methyl 4-(1-(3-(dimethylamino)propyl)-4-hydroxy-5-oxo-2-(thiophen-2-yl)-2,5-dihydro-1H-pyrrole-3-carbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate
Description
This compound features a complex heterocyclic architecture, comprising two pyrrole rings: one substituted with a thiophen-2-yl group, a 3-(dimethylamino)propyl chain, hydroxyl, and oxo functionalities, and the other with methyl and ester groups. Structural characterization of such molecules often relies on crystallographic tools like SHELXL and spectroscopic methods (IR, NMR, MS) .
Properties
IUPAC Name |
methyl 4-[(E)-[1-[3-(dimethylamino)propyl]-4,5-dioxo-2-thiophen-2-ylpyrrolidin-3-ylidene]-hydroxymethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O5S/c1-12-15(13(2)23-17(12)22(29)30-5)19(26)16-18(14-8-6-11-31-14)25(21(28)20(16)27)10-7-9-24(3)4/h6,8,11,18,23,26H,7,9-10H2,1-5H3/b19-16+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNIGRGXJRYGOBV-KNTRCKAVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1C(=C2C(N(C(=O)C2=O)CCCN(C)C)C3=CC=CS3)O)C)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(NC(=C1/C(=C\2/C(N(C(=O)C2=O)CCCN(C)C)C3=CC=CS3)/O)C)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of methyl 4-(1-(3-(dimethylamino)propyl)-4-hydroxy-5-oxo-2-(thiophen-2-yl)-2,5-dihydro-1H-pyrrole-3-carbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate can be achieved through several synthetic routes. One common method involves the condensation of thiophene derivatives with pyrrole derivatives under specific reaction conditions. The Paal-Knorr synthesis is a notable method for preparing pyrrole derivatives, which can then be further functionalized to obtain the desired compound . Industrial production methods may involve the use of catalytic processes to enhance yield and efficiency.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The dimethylamino group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. .
Scientific Research Applications
Methyl 4-(1-(3-(dimethylamino)propyl)-4-hydroxy-5-oxo-2-(thiophen-2-yl)-2,5-dihydro-1H-pyrrole-3-carbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. The thiophene moiety is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit kinases involved in cancer cell proliferation or modulate receptors involved in inflammation .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
- Electronic Effects : The thiophen-2-yl group in the target compound provides electron-rich aromaticity, contrasting with the electron-withdrawing nitro group in compounds from and . This difference may alter reactivity in electrophilic substitution or redox-mediated processes .
- Solubility: The tertiary amine in the target compound and its analog enhances aqueous solubility compared to nitro- or cyano-substituted derivatives , which rely on polar but non-ionizable groups.
Hydrogen Bonding and Crystallographic Behavior
The hydroxyl and carbonyl groups in the target compound facilitate hydrogen bonding, as observed in similar pyrrole derivatives . Crystallographic refinement using SHELXL would likely reveal intermolecular interactions distinct from nitro-substituted analogs due to the absence of strong electron-withdrawing groups. For example, the thiophene sulfur may participate in weaker C–H···S interactions, unlike the robust N–O···H bonds in nitrophenyl-containing compounds .
Biological Activity
Methyl 4-(1-(3-(dimethylamino)propyl)-4-hydroxy-5-oxo-2-(thiophen-2-yl)-2,5-dihydro-1H-pyrrole-3-carbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by multiple functional groups, allows for various biological interactions that could lead to therapeutic applications.
Chemical Structure and Properties
The compound's IUPAC name indicates a complex arrangement of functional groups, including a dimethylamino group and multiple pyrrole rings. The presence of a thiophene ring enhances its biological activity through potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C23H28N4O5 |
| Molecular Weight | 432.50 g/mol |
| Solubility | Soluble in organic solvents |
| Stability | Stable under standard laboratory conditions |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Its mechanism involves binding to specific sites on these targets, modulating their activity and influencing biological pathways such as:
- Signal Transduction : Altering the signaling pathways that regulate cellular functions.
- Gene Expression : Modulating transcription factors that control gene expression.
- Metabolic Regulation : Influencing metabolic pathways through enzyme inhibition or activation.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. In vitro assays demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Research indicates that it possesses activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values suggest that it could be effective in treating bacterial infections.
Case Studies
- Anticancer Efficacy : A study conducted on human breast cancer cell lines revealed that the compound significantly inhibited cell growth in a dose-dependent manner. The IC50 value was determined to be approximately 15 µM, indicating strong potency compared to standard chemotherapeutic agents.
- Antimicrobial Testing : In a separate investigation, the compound was tested against Staphylococcus aureus and Escherichia coli. The results showed MIC values of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, suggesting its potential as a therapeutic agent against bacterial infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
